N-Boc-4-dimethylaminopiperidine

Vue d'ensemble

Description

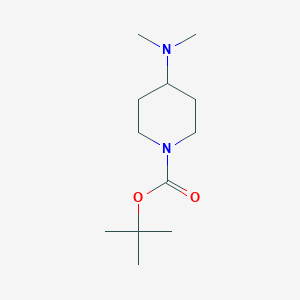

N-Boc-4-dimethylaminopiperidine: is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by its tert-butyl ester group and a dimethylamino substituent on the piperidine ring, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate typically involves the reaction of 4-(dimethylamino)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 0°C

- Reaction time: 1-2 hours

Industrial Production Methods: On an industrial scale, the production of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques, such as distillation or crystallization, to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: N-Boc-4-dimethylaminopiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: N-oxides of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate.

Reduction: Tert-butyl 4-(dimethylamino)piperidine-1-methanol or tert-butyl 4-(dimethylamino)piperidine-1-amine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Amide Bond Formation

One of the primary applications of N-Boc-4-dimethylaminopiperidine is in the formation of amide bonds, which are crucial in drug design and development. Recent studies have demonstrated that using this compound in conjunction with di-tert-butyl dicarbonate (Boc₂O) and 4-(N,N-dimethylamino)pyridine (DMAP) facilitates efficient amide bond formation with high yields. This method allows for the coupling of nitrogen-containing heterocycles with carboxylic acids under mild conditions, significantly improving reaction efficiency compared to traditional methods .

Table 1: Comparison of Amide Bond Formation Methods

| Method | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Traditional Methods | 50-60 | High temperature, long reaction time | Requires excess reagents |

| DMAP/Boc₂O/N-Boc-Piperidine | 85-90 | Mild conditions, one-pot reaction | High functional group tolerance |

Synthesis of Bioactive Compounds

This compound has been utilized to synthesize various bioactive compounds, including inhibitors for cancer therapies. For instance, it has been shown to be effective in synthesizing menin-MLL inhibitors, which are relevant for treating specific types of leukemia. These compounds exhibit potent inhibitory activity at submicromolar concentrations, showcasing the utility of this compound in developing therapeutic agents .

Efficient Synthesis of Amides

A recent study highlighted the synthesis of over 120 amide compounds using this compound under optimized conditions. The researchers achieved chemical yields exceeding 85% for many compounds, demonstrating the compound's effectiveness in generating diverse amide structures suitable for pharmaceutical applications .

Development of Selective Inhibitors

Another significant application involved the development of selective inhibitors targeting menin interactions with MLL fusion proteins. The use of this compound allowed for the optimization of pharmacokinetic properties while maintaining high potency against cancer cell lines .

Mécanisme D'action

The mechanism of action of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an intermediate that undergoes metabolic conversion to an active compound. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors in biological systems.

Comparaison Avec Des Composés Similaires

- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

- Tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Comparison: N-Boc-4-dimethylaminopiperidine is unique due to its dimethylamino substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective. For example, the dimethylamino group can enhance nucleophilicity or alter the compound’s reactivity profile compared to its analogs.

Activité Biologique

N-Boc-4-dimethylaminopiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Synthesis

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom of a dimethylaminopiperidine structure. The synthesis typically involves the reaction of 4-dimethylaminopiperidine with di-tert-butyldicarbonate (Boc2O) in the presence of a base such as DMAP (4-Dimethylaminopyridine) to facilitate the formation of the carbamate .

1. Anticancer Properties

Research has indicated that this compound exhibits notable cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in leukemia models, with IC50 values indicating effective growth inhibition at micromolar concentrations .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| N-Boc-4-DMAP | MLL-AF9 | 0.55 | <6 |

| N-Boc-4-DMAP | HM-2 | 0.78 | 34 |

The selectivity index (SI) suggests that modifications to the N-Boc group can enhance selectivity for cancer cells over normal cells, making it a promising candidate for further development in oncology .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific protein interactions crucial for cancer cell survival. For example, it has been shown to inhibit menin interactions with MLL (mixed lineage leukemia) proteins, which are implicated in the pathogenesis of certain leukemias . This inhibition is supported by binding affinity studies that demonstrate a dissociation constant (Kd) of approximately 24 nM, indicating strong binding affinity .

3. Neuropharmacological Effects

Beyond its anticancer properties, this compound has also been investigated for its neuropharmacological effects. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Preliminary studies indicate that it may influence synaptic transmission and neuronal plasticity, although further research is needed to elucidate these effects fully .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Case Study 1 : In a study involving murine models of acute myeloid leukemia, administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted its potential as a therapeutic agent in hematological malignancies .

- Case Study 2 : Another investigation focused on its neuroprotective properties demonstrated that this compound could mitigate neuronal death induced by oxidative stress in vitro, suggesting possible applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Boc-4-dimethylaminopiperidine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Boc-protection of 4-dimethylaminopiperidine. Common methods include:

- Step 1 : Reacting 4-dimethylaminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .

- Step 2 : Using a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to catalyze the reaction.

- Critical Variables : Temperature (0–25°C), solvent polarity, and stoichiometry of Boc₂O (1.1–1.5 equivalents) significantly affect yield. For example, excess Boc₂O may lead to di-Boc byproducts.

- Validation : Confirm completion via TLC or LC-MS, and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Key Techniques :

- NMR : Look for characteristic peaks:

- ¹H NMR : Boc-group tert-butyl protons at ~1.4 ppm; piperidine ring protons between 1.5–3.5 ppm.

- ¹³C NMR : Boc carbonyl at ~155 ppm, tert-butyl carbons at ~28 ppm (CH₃) and ~80 ppm (quaternary C) .

- IR : Stretching vibrations for C=O (Boc) at ~1680–1720 cm⁻¹ and N-H (piperidine) at ~3300 cm⁻¹ .

- Mass Spec : Molecular ion peak at m/z corresponding to [M+H]⁺ (e.g., 228.3 for C₁₂H₂₄N₂O₂) .

Q. What safety protocols are essential when handling this compound in the lab?

- Critical Measures :

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact (may cause irritation) .

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : Keep in airtight containers at RT, away from moisture and oxidizers .

- Waste Disposal : Segregate as hazardous organic waste and incinerate via licensed facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Analytical Strategy :

- Comparative Analysis : Cross-reference NMR/IR data across multiple studies (e.g., NIST Chemistry WebBook vs. peer-reviewed journals) to identify inconsistencies .

- Solvent Effects : Note that chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Purity Confounds : Impurities (e.g., residual solvents) may skew results. Validate purity via HPLC (>95%) before analysis .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

- Approaches :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to evaluate electron density maps and nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs) using AutoDock Vina. A 2021 study identified hydrogen bonding between the Boc carbonyl and a serine residue in a receptor model .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP ~2.1, suggesting moderate lipophilicity) .

Q. How can reaction conditions be optimized for introducing functional groups at the 4-position of N-Boc-piperidine derivatives?

- Experimental Design :

- Variables : Temperature, catalyst (e.g., Pd/C for hydrogenation), and solvent polarity.

- Case Example : Fluorination at C4 using Selectfluor in acetonitrile at 80°C achieved 75% yield, but competing oxidation required strict anhydrous conditions .

- Troubleshooting : Monitor byproducts (e.g., de-Boc products under acidic conditions) via LC-MS and adjust pH or Boc stability .

Propriétés

IUPAC Name |

tert-butyl 4-(dimethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10(7-9-14)13(4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMCYLWSTZEWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626669 | |

| Record name | tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412293-88-0 | |

| Record name | 1,1-Dimethylethyl 4-(dimethylamino)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412293-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.